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Compound of Interest

Compound Name: 5,5-Dimethylhexanoic acid

Cat. No.: B1274113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 5,5-dimethylhexanoic acid, a key organic compound with applications in various research
and development sectors. This document presents predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside
detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5,5-dimethylhexanoic
acid (C8H1602, Molar Mass: 144.21 g/mol ). This data has been generated based on
established principles of spectroscopic theory and computational prediction tools.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift Multiplicity Integration Assignment
(ppm)
~11.5 Singlet (broad) 1H -COOH
~2.35 Triplet 2H -CH2-COOH
~1.65 Quintet 2H -CH2-CH2-COOH
~1.30 Triplet 2H -C(CH3)2-CHa-
~0.90 Singlet 9H -C(CH3)3
3C NMR (Carbon NMR) Data (Predicted)
Solvent: CDClIs, Frequency: 100 MHz
Chemical Shift (ppm) Carbon Type Assighment
~180 Quaternary -COOH
~43 Methylene -CH2-C(CHs3)s
~36 Methylene -CH2-COOH
~30 Quaternary -C(CHs)s
~29 Methy! -C(CH3)3
~22 Methylene -CH2-CH2-COOH

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
2960-2870 Strong C-H stretch Alkane

~1710 Strong C=0 stretch Carboxylic Acid

~1470 Medium C-H bend Alkane

~1370 Medium C-H bend Alkane (gem-dimethyl)
~1280 Medium C-O stretch Carboxylic Acid

~930 Broad, Medium O-H bend Carboxylic Acid

MS (Mass Spectrometry) Data (Predicted)

lonization Method: Electron lonization (EI)

m/z Ratio Relative Intensity (%) Proposed Fragment
144 Low [M]* (Molecular lon)
129 Medium [M - CHs]*
M - CaHo]* (Loss of tert-butyl
87 High [ " v
group)
. McLafferty Rearrangement
74 High
Product
57 Very High [CaHo]* (tert-butyl cation)
45 Medium [COOH]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are

generalized and may require optimization based on the specific instrumentation and sample

characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 5,5-dimethylhexanoic acid to determine its

molecular structure.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 5,5-dimethylhexanoic acid in 0.6-0.7 mL of
deuterated chloroform (CDCls).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Tune and shim the spectrometer to ensure a homogeneous magnetic field.

o Set the appropriate acquisition parameters for both tH and 3C NMR experiments,
including pulse width, acquisition time, relaxation delay, and number of scans.

o Data Acquisition:
o Acquire the *H NMR spectrum.
o Acquire the proton-decoupled *3C NMR spectrum.
» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase correct the resulting spectra.

o Calibrate the chemical shift scale using the TMS signal at O ppm.
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o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and integration values to assign the signals to
the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5,5-dimethylhexanoic acid.

Methodology:

Sample Preparation (for a liquid sample):

o Place a drop of neat 5,5-dimethylhexanoic acid onto a salt plate (e.g., NaCl or KBr).

o Place a second salt plate on top to create a thin liquid film.

Instrument Setup:

o Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment.

Data Acquisition:

o Place the salt plate assembly in the sample holder of the spectrometer.

o Acquire the IR spectrum of the sample over the range of 4000-400 cm~1.

Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands and correlate them to the functional groups
present in the molecule using standard IR correlation tables.[1]

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 5,5-

dimethylhexanoic acid.

Methodology:

Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS).

lonization:

o Utilize Electron lonization (EIl) at a standard energy of 70 eV to generate the molecular ion
and fragment ions.

Mass Analysis:

o The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole or time-of-flight).

Detection:

o The separated ions are detected, and their abundance is recorded.

Data Analysis:

o The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
o Identify the molecular ion peak to determine the molecular weight of the compound.[2][3]

o Analyze the fragmentation pattern to gain structural information. Common fragmentation
pathways for carboxylic acids include alpha-cleavage and McLafferty rearrangement.[4][5]

[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 5,5-dimethylhexanoic acid.
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Spectroscopic Analysis Workflow for 5,5-Dimethylhexanoic Acid

Spectroscopic Techniques
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5,5-Dimethylhexanoic Acid
Structure Elucidation
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Caption: Logical flow from spectroscopic techniques to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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